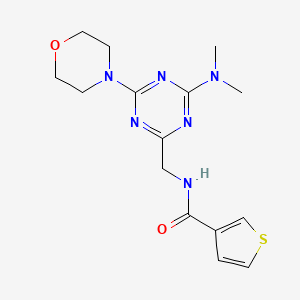
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a unique and intricate chemical compound with significant applications across various scientific domains. Its structure consists of a thiophene ring bonded to a carboxamide group, further connected to a triazinyl unit substituted with dimethylamino and morpholino groups. This multifaceted compound holds potential in medicinal chemistry, industrial processes, and biological studies due to its diverse functional groups and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes involves the stepwise construction of the triazinyl unit, followed by its attachment to the thiophene moiety. The synthesis begins with the formation of the 1,3,5-triazine core, achieved through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with morpholine. This intermediate is then coupled with a thiophene carboxylic acid derivative via a nucleophilic substitution reaction, yielding N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide. The reaction conditions typically involve organic solvents like dichloromethane, bases such as triethylamine, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production can be scaled using flow chemistry techniques, where continuous synthesis allows for better control over reaction parameters and yields. In these methods, the reactants are continuously pumped through reactors, often employing catalysts and precise temperature control to optimize the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions, such as using lithium aluminum hydride, can modify its functional groups, potentially converting carboxamides to amines.
Substitution: : Nucleophilic substitution reactions can occur on the triazine ring, replacing the dimethylamino or morpholino groups with other nucleophiles.
Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding thiophene carboxylic acid and the corresponding triazine derivative.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Hydrolysis: : Acidic conditions using hydrochloric acid or basic conditions with sodium hydroxide.
Major Products Formed
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Amino-thiophene derivatives.
Substitution: : Variously substituted triazine derivatives.
Hydrolysis: : Thiophene carboxylic acid and triazinyl derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has diverse applications:
Chemistry: : Used as a building block in synthetic organic chemistry for developing new molecules and materials.
Biology: : Investigated for its potential as a molecular probe in biological systems due to its reactive sites.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Applied in the development of dyes, coatings, and polymers owing to its robust chemical structure.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets:
Enzyme Inhibition: : It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions.
Signal Transduction: : In biological systems, it may interfere with signal transduction pathways, affecting cell functions and growth.
Reactive Intermediates: : Its reactive functional groups allow it to form intermediates that can disrupt biological processes or materials' stability.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its specific combination of functional groups. Similar compounds include:
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide: : Substituted with chlorine instead of morpholine, altering its reactivity and applications.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: : Substitutes thiophene with furan, impacting its electronic properties and biological interactions.
By having morpholino and dimethylamino groups, this compound offers unique opportunities for reactivity and applications in diverse fields.
There you go! This should provide a comprehensive overview of the compound. How’s that landing for you?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(9-16-13(22)11-3-8-24-10-11)18-15(19-14)21-4-6-23-7-5-21/h3,8,10H,4-7,9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOVELIXPWYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine](/img/structure/B2739262.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)
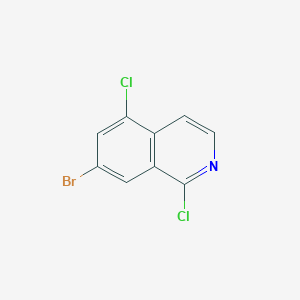
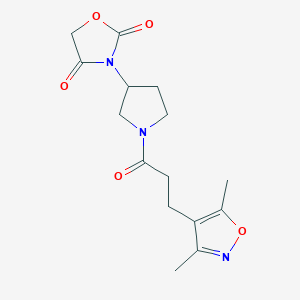
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)
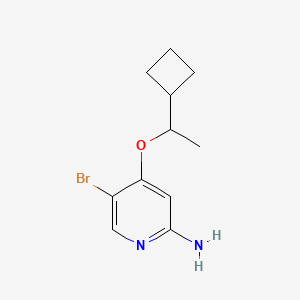

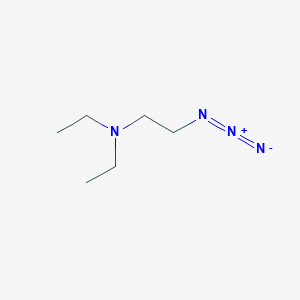
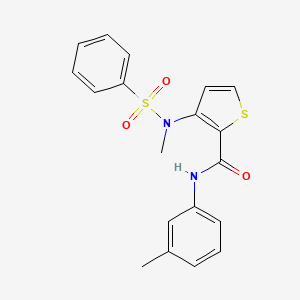
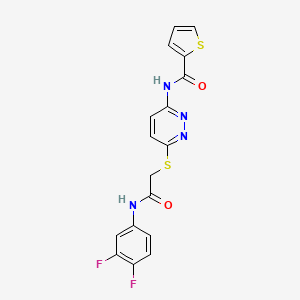
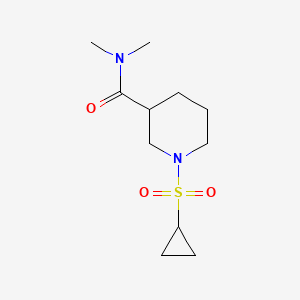
![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)
